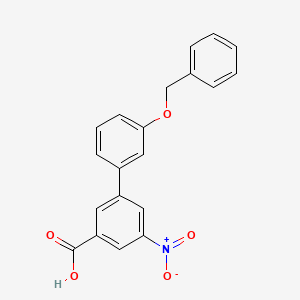

3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

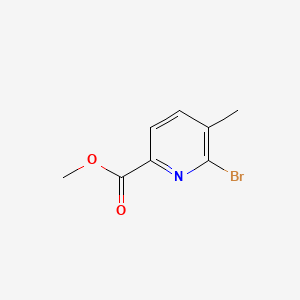

The compound “3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid” is a benzoic acid derivative with a benzyloxy group at the 3-position and a nitro group at the 5-position . Benzoic acid derivatives are commonly used in organic chemistry and medicinal chemistry due to their versatile properties .

Synthesis Analysis

While the specific synthesis for this compound is not available, it might involve a nitration reaction on a pre-existing benzyloxybenzoic acid derivative. The Suzuki-Miyaura cross-coupling reaction could be a potential method for the formation of the benzyloxyphenyl group .Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzene ring (from the benzoic acid) with a benzyloxy group at the 3-position and a nitro group at the 5-position .Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions typical of benzoic acids, nitro compounds, and ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzyloxy and nitro groups .Wissenschaftliche Forschungsanwendungen

Photosensitive Protecting Groups

- Application in Synthetic Chemistry : Photosensitive protecting groups, including compounds with nitrobenzyl moieties, are highlighted for their potential in synthetic chemistry due to their ability to be removed under light exposure. This characteristic may indicate the utility of 3-(3-Benzyloxyphenyl)-5-nitrobenzoic acid in developing light-responsive systems or in the synthesis of complex molecules where selective deprotection is required (Amit, Zehavi, & Patchornik, 1974).

Environmental Impact of Benzophenone Derivatives

- Environmental Occurrence and Toxicity : The widespread use of benzophenone derivatives in consumer products has led to environmental concerns due to their persistence and potential ecotoxicological effects. Research on benzophenone-3 (BP-3) highlights the need for understanding the environmental behavior and impact of related compounds, including this compound, especially considering their potential bioaccumulative nature and endocrine-disrupting capabilities (Kim & Choi, 2014).

Parabens in Aquatic Environments

- Fate and Behavior in Water : The review on parabens, used as preservatives, sheds light on their ubiquity in aquatic environments and the challenges in removing them from wastewater. This suggests a potential area of study for this compound related to its stability, degradation, and potential environmental impact, especially if it shares chemical or physical properties with parabens (Haman, Dauchy, Rosin, & Munoz, 2015).

Wirkmechanismus

Target of Action

Many benzyloxyphenyl compounds are known to interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure of the compound and its functional groups .

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, it could act as an inhibitor, activator, or modulator of its target .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. It could be involved in a variety of biochemical processes, such as signal transduction, metabolic pathways, or cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It could lead to changes in cell behavior, gene expression, or protein function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-nitro-5-(3-phenylmethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO5/c22-20(23)17-9-16(10-18(11-17)21(24)25)15-7-4-8-19(12-15)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYSQNKCQOGZNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692240 |

Source

|

| Record name | 3'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261912-55-3 |

Source

|

| Record name | 3'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B597489.png)

![1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B597492.png)